Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
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Description
Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a heterocyclic compound with a bicyclic structure. It belongs to the class of diazabicyclooctanes and contains a tert-butyl ester group. The compound exhibits interesting properties due to its unique ring system and functional groups.
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the cyclization of a precursor containing the necessary functional groups. Researchers have explored various synthetic routes, including ring-closing reactions and functional group transformations . The choice of reagents and conditions significantly impacts the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate reveals the following key features:
- Bicyclic Ring System : The compound consists of a bicyclo[4.2.0]octane ring system.
- Tert-Butyl Ester Group : The tert-butyl ester at the 2-carboxylate position contributes to its stability and lipophilicity.
- Ketone Functionality : The 4-oxo group enhances reactivity and influences biological activity.
Chemical Reactions Analysis
Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can participate in various chemical reactions:
- Hydrolysis : The ester group can undergo hydrolysis under acidic or basic conditions.
- Substitution Reactions : The tert-butyl group may be substituted by nucleophiles.
- Ring-Opening Reactions : Cleavage of the bicyclic ring system can lead to diverse products.
Physical And Chemical Properties Analysis
- Melting Point : Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate likely exhibits a specific melting point.
- Solubility : Its solubility in various solvents impacts its practical applications.
- Stability : Stability under different conditions (temperature, light, pH) is crucial.
Safety And Hazards
- Handling Precautions : Researchers should handle this compound with care, using appropriate protective equipment.
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Environmental Impact : Consider its impact on the environment during disposal.
Future Directions
Future research could focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Derivatives : Synthesize analogs to explore structure-activity relationships.
- Applications : Explore applications beyond pharmaceuticals (e.g., materials science).
properties
IUPAC Name |
tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-9(14)12-7-4-5-8(7)13/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLYKHACOLBKME-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC2C1CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)N[C@H]2[C@@H]1CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1S,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
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